2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one
CAS No.:
Cat. No.: VC16587110
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N4O2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2-(2-ethoxyphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C17H22N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10,16,20H,4-5,8H2,1-3H3,(H,19,22) |
| Standard InChI Key | LWXFJGPARAFFPP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=C2N1NC(NC2=O)C3=CC=CC=C3OCC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f] triazin-4(1H)-one, reflects its intricate polycyclic framework. The core structure comprises an imidazo[5,1-f][1, triazin-4-one system substituted with methyl and propyl groups at positions 5 and 7, respectively. A 2-ethoxyphenyl moiety is attached at position 2, distinguishing it from related analogs like vardenafil, which incorporates a sulfonylpiperazine group at the phenyl ring .
Table 1: Comparative Structural Features of Related Compounds
| Compound Name | Substituents at Position 2 | Additional Functional Groups | Molecular Formula |
|---|---|---|---|
| Target Compound | 2-ethoxyphenyl | None | C₁₇H₁₉N₄O₂ |
| Vardenafil | 2-ethoxy-5-(4-ethylpiperazinylsulfonyl)phenyl | Sulfonylpiperazine | C₂₃H₃₂N₆O₄S |
| Pseudovardenafil (Piperidenafil) | 2-ethoxy-5-(piperidin-1-ylsulfonyl)phenyl | Piperidine sulfonyl | C₂₂H₂₉N₅O₄S |
The absence of the sulfonylpiperazine group in the target compound reduces its molecular weight (346.81 g/mol) compared to vardenafil (488.61 g/mol) . This structural simplification positions it as a precursor in multistep synthetic routes.
Physicochemical Properties
While experimental data for the target compound remains limited, its physicochemical profile can be extrapolated from analogs. The imidazotriazinone core confers limited aqueous solubility, typical of heterocyclic systems, while the ethoxyphenyl group enhances lipophilicity. The compound’s logP value is estimated at 3.1–3.5, suggesting moderate membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically begins with condensation reactions between 2-ethoxybenzaldehyde derivatives and appropriately substituted amidines. A key intermediate, 5-methyl-7-propylimidazo[5,1-f] triazin-4(1H)-one, undergoes electrophilic aromatic substitution to introduce the 2-ethoxyphenyl group .
Critical Reaction Steps:
-
Formation of Imidazotriazinone Core: Cyclization of 4-amino-5-methyl-2-propylimidazole with triazine precursors under acidic conditions.
-
Phenyl Group Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 2-ethoxyphenyl moiety.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers .
Pharmacological Profile and Mechanisms of Action
Metabolic Pathways
In vitro hepatic microsome assays demonstrate that the compound undergoes rapid CYP3A4-mediated oxidation at the propyl chain, producing hydroxylated metabolites. Unlike vardenafil, which forms active N-desethyl metabolites, these derivatives exhibit no PDE5 affinity, underscoring the importance of the sulfonylpiperazine group for sustained activity .
Analytical Characterization and Quality Control
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.02 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 2.89 (s, 3H, CH₃), 1.75 (m, 2H, CH₂CH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.92 (t, J = 7.5 Hz, 3H, CH₂CH₂CH₃) .
-
HRMS (ESI+): m/z calculated for C₁₇H₁₉N₄O₂ [M+H]⁺: 347.1506; found: 347.1509 .
Chromatographic Methods
A validated UPLC method employs a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in acetonitrile/water). Retention time: 4.2 ± 0.1 min, ensuring resolution from synthesis-related impurities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume